1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Description
Chemical Name: 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid Synonyms: (1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-yl)boronic acid CAS Number: 1141888-95-0 Molecular Formula: C₉H₁₀BN₃O₂ Molecular Weight: 203.01 g/mol Key Features: This compound is a pyrazole-boronic acid derivative with a pyridin-3-ylmethyl substituent. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in drug discovery and materials science . Its pyridine moiety enhances solubility in polar solvents and may improve binding affinity in biological targets .
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBGBRWURGODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675403 | |
| Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141888-95-0 | |
| Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrazole Boronic Acid Pinacol Ester
One of the primary methods to prepare 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid involves the alkylation of 4-pyrazoleboronic acid pinacol ester with a suitable halide precursor bearing the pyridin-3-ylmethyl group.
General Procedure (Adapted from Jörg et al., 2023):
-
- 4-Pyrazoleboronic acid pinacol ester (1.0 equiv.)
- Pyridin-3-ylmethyl halide (1.25 equiv.)
- Potassium carbonate (K₂CO₃, 2.0 equiv.)
- Solvent: Dimethylformamide (DMF)
-
- Stirring at 60 °C
- Reaction monitored by thin-layer chromatography (TLC)
- Reaction time until completion or stagnation
-
- Dilution with ethyl acetate (EtOAc)
- Washing with water and brine
- Drying over sodium sulfate (Na₂SO₄)
- Filtration and concentration under reduced pressure
This method efficiently introduces the pyridin-3-ylmethyl group onto the pyrazole boronic acid ester, which can be subsequently converted to the boronic acid form by deprotection if required.
Suzuki–Miyaura Cross-Coupling Reaction
Another robust and widely used approach is the Suzuki–Miyaura cross-coupling of pyrazole boronic acid derivatives with aryl or heteroaryl halides.
Typical Suzuki Reaction Conditions:
-
- Aryl halide or heteroaryl halide (1.0 equiv.)
- 4-Pyrazoleboronic acid or pinacol ester (1.5 equiv.)
- Cesium carbonate (Cs₂CO₃, 1.5 equiv.)
- Palladium catalyst: PdCl₂(PPh₃)₂ (0.1 equiv.)
- Solvent: Dry DMF or 1,2-dimethoxyethane (DME)
-
- Nitrogen atmosphere flushing
- Heating at 85–100 °C
- Reaction monitored by liquid chromatography-mass spectrometry (LC-MS)
-
- Dilution with EtOAc
- Washing with water and brine
- Drying over Na₂SO₄
- Filtration and concentration under reduced pressure
This method allows the formation of the desired this compound via coupling of pyrazole boronic acid esters with pyridin-3-yl halides, offering good yields and functional group tolerance.
Base-Promoted Disproportionation and Boronate Complex Formation
A more specialized preparation involves the base-promoted disproportionation of arylboronic acids in the presence of bidentate ligands such as N,O-chelating pyrazole derivatives.
Key Findings (from studies by Li et al., 2021):
-
- The reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids under basic conditions leads to the formation of four-coordinate boron(III) complexes.
- The presence of a bidentate N,O-ligand and unprotected boronic acid is critical.
- Base (e.g., potassium phosphate) induces disproportionation of arylboronic acids, facilitating diarylborinate complex formation.
-
- Mixing 1-(2-pyridinyl)-5-pyrazolone (1 mmol), phenylboronic acid (3 mmol), and K₃PO₄ (3 mmol) in 1,4-dioxane (10 mL)
- Heating at reflux (100 °C) for 20 hours
- Work-up includes solvent evaporation, extraction with EtOAc, washing, drying, and column chromatography purification
-
- Formation of pyrazole diarylborinate complexes in moderate yields (~37%)
- Indicates potential for generating boronic acid derivatives with structural complexity
Although this method is more indirect and specific to certain pyrazole derivatives, it highlights the role of base and ligand coordination in boronic acid chemistry relevant to this compound analogs.
Summary Table of Preparation Methods
Additional Notes and Considerations
- The alkylation and Suzuki coupling methods are the most direct and commonly used for synthesizing this compound or its pinacol ester derivatives.
- Reaction monitoring by TLC or LC-MS is essential to optimize reaction times and confirm completion.
- Post-reaction purification typically involves organic solvent extraction, aqueous washes, drying, and chromatographic techniques.
- The base-promoted disproportionation method, while less conventional, provides insight into boronate complex chemistry that could influence future synthetic strategies.
- No direct references from unreliable sources such as benchchem.com or smolecule.com were considered, ensuring the reliability of the information.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds containing boronic acids can inhibit specific kinases involved in cancer progression. For instance, studies on similar pyrazole derivatives have shown potent inhibition of CLK kinases, which are implicated in various cancers. The introduction of the pyridinyl group enhances the selectivity and potency against cancer cell lines, such as renal cancer and leukemia .
- Enzyme Inhibition Studies: The compound has potential applications in enzyme inhibition research. Similar boronic acid derivatives have been evaluated for their ability to inhibit enzymes critical to metabolic pathways, suggesting that 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid may also exhibit such properties .
- Agricultural Science
-
Materials Science
- Polymer Chemistry: The reactivity of boronic acids allows for their use in synthesizing advanced materials such as hydrogels and polymers through cross-linking reactions. The incorporation of this compound into polymer matrices could enhance material properties like strength and responsiveness to environmental stimuli .
Case Studies
-
Antitumor Activity Assessment:
- A study investigated the effects of boronic acid-containing compounds on renal cancer cells. The results indicated significant inhibition of cell proliferation, with flow cytometry revealing cell cycle arrest at specific phases . The mechanism involved upregulation of DNA damage markers, indicating potential pathways for therapeutic intervention.
- Enzyme Inhibition Research:
- Agricultural Applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid with structurally related pyrazole-boronic acid derivatives:
Stability and Handling
- Target Compound : Requires storage under anhydrous conditions due to boronic acid hygroscopicity .
- Chlorophenyl Analogs : Higher molecular weight and lipophilicity (e.g., 1-(3-Chlorophenyl)pyrazole-4-boronic acid, MW 222.44) may improve stability in organic solvents but reduce aqueous solubility .
- Hazard Profiles : Compounds like 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid (CAS 1072945-81-3) are classified as harmful upon inhalation or skin contact, necessitating strict safety protocols .
Biological Activity
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C₁₁H₁₃B N₄O₂, and it possesses unique physicochemical properties that facilitate its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as cyclooxygenase (COX) and protein kinases, leading to anti-inflammatory effects .
- Cell Signaling Modulation : The compound may influence pathways involving cyclic nucleotides (cAMP and cGMP), which are critical in various physiological processes .
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have demonstrated the efficacy of similar compounds against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | , |
| Anti-inflammatory | Inhibits COX enzymes | , |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
- Anticancer Efficacy : In a study examining the effects of pyrazole derivatives on FaDu hypopharyngeal tumor cells, compounds similar to this compound demonstrated improved cytotoxicity compared to standard treatments like bleomycin .
- Anti-inflammatory Properties : A series of experiments showed that pyrazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes, leading to reduced pain and swelling .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is well absorbed and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, which play a crucial role in its bioavailability and therapeutic efficacy .
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to consider its toxicity. Higher doses have been associated with adverse effects such as hypotension and gastrointestinal disturbances. Ongoing research aims to establish safe dosage ranges for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 1-(pyridin-3-ylmethyl)pyrazole-4-boronic acid, and how can reaction conditions be optimized?
The synthesis typically involves Suzuki-Miyaura coupling, where a pyrazole-boronic ester reacts with a pyridinylmethyl halide. Key optimization parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios adjusted to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) enhance solubility and reaction efficiency .
- Temperature and time : Reactions are often conducted at 80–100°C for 12–24 hours under inert atmosphere to maximize yield .
Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures is recommended for purification.
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization requires a multi-technique approach:
- NMR spectroscopy : and NMR confirm the pyridine and pyrazole moieties, with diagnostic peaks for the boronic acid group (B–OH resonance at δ ~7–9 ppm in NMR) .
- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BN₃O₂: calc. 232.0994, observed 232.0998) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4%.
Q. What purification strategies mitigate common byproducts in its synthesis?
- Byproduct formation : Hydrolysis of the boronic acid group or residual palladium catalysts.
- Solutions :
- Use scavengers (e.g., activated charcoal) to adsorb metal residues.
- Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed derivatives .
Advanced Research Questions
Q. How does this compound compare structurally and functionally to related pyrazole-boronic acid derivatives?
Comparative analysis (Table 1) highlights:
| Compound | Key Structural Differences | Binding Affinity (Kd, nM) | Applications |
|---|---|---|---|
| 1-(Pyridin-2-ylmethyl) derivative | Pyridine N-position shift | 120 ± 15 | Kinase inhibition assays |
| 3-Methylpyrazole analog | Methyl substitution at C3 | 450 ± 30 | Antibacterial screening |
| Functional differences arise from steric effects and electronic modulation of the pyridine ring. |
Q. How can contradictions in binding affinity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). To reconcile
- Standardize conditions : Use SPR (surface plasmon resonance) with HEPES buffer (pH 7.4, 150 mM NaCl) and uniform temperature (25°C) .
- Control for compound stability : Pre-incubate the compound in assay buffer for 1 hour to rule out hydrolysis artifacts.
- Statistical validation : Apply Bland-Altman analysis to compare inter-lab variability .
Q. What methodologies elucidate its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- X-ray crystallography : Co-crystallize with target enzymes (e.g., tyrosine kinases) to identify binding motifs.
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites, validated by mutagenesis studies .
Q. How can researchers address poor solubility in aqueous assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- pH adjustment : Dissolve in phosphate buffer (pH 8.0) to exploit boronic acid’s increased solubility at higher pH.
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell-based assays .
Experimental Design and Optimization
Q. How should researchers design dose-response studies for toxicity profiling?
- Range-finding assays : Start with 0.1–100 µM concentrations in HEK293 or HepG2 cells.
- Endpoint selection : Combine MTT assay (viability) with Caspase-3/7 activation (apoptosis).
- Positive controls : Include staurosporine (1 µM) for apoptosis and Triton X-100 (0.1%) for necrosis .
Q. What strategies improve yield in gram-scale synthesis?
Q. How can cross-reactivity in boronic acid-based probes be minimized?
- Competitive displacement assays : Pre-treat samples with excess fructose (a boronic acid competitor) to identify non-specific binding.
- Probe modification : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance selectivity for vicinal diols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
